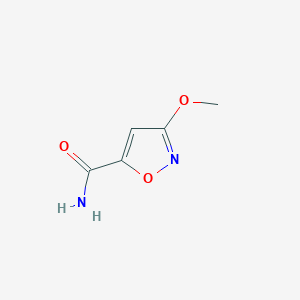

3-Methoxyisoxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTICMJSQEBVATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Synthesis of 3-Methoxyisoxazole-5-carboxamide from Methyl Ester

Executive Summary

This application note details the optimized protocol for the synthesis of 3-methoxyisoxazole-5-carboxamide via the aminolysis of methyl 3-methoxyisoxazole-5-carboxylate . This transformation is a critical intermediate step in the synthesis of Endothelin Receptor Antagonists (e.g., Zibotentan/ZD4054) and other bioactive isoxazole scaffolds.

We present two validated methodologies:

-

Method A (Standard Laboratory Scale): Uses 7N Ammonia in Methanol for high yield and simplified workup.

-

Method B (Scale-Up/Green Chemistry): Uses aqueous Ammonium Hydroxide (

), reducing solvent costs and environmental impact.

Introduction & Scientific Context

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide and ester bonds due to its planar structure and hydrogen-bonding capabilities.[1] The 3-methoxyisoxazole-5-carboxamide moiety is particularly valuable because the C3-methoxy group modulates the electronic properties of the ring, influencing the

Chemical Challenges

While ester aminolysis is a standard transformation, the isoxazole ring presents specific stability challenges:

-

Base Sensitivity: Isoxazoles contain a weak N-O bond.[2] Strong bases or elevated temperatures can trigger ring cleavage (reductive ring opening), forming

-amino enones or nitriles [1]. -

Regioselectivity: Nucleophiles may attack the C3-methoxy position (demethylation) or the C5-carbonyl. Conditions must favor the carbonyl attack.

Reaction Mechanism

The conversion proceeds via a Nucleophilic Acyl Substitution mechanism. Ammonia (

Pathway Visualization

The following diagram illustrates the reaction pathway and potential side reactions that must be controlled.

Figure 1: Mechanistic pathway of the aminolysis reaction. The dashed red line indicates the degradation pathway avoided by temperature control.

Experimental Protocols

Reagents and Materials

| Reagent | CAS No. | Role | Purity Requirement |

| Methyl 3-methoxyisoxazole-5-carboxylate | [Custom/Internal] | Precursor | >98% (HPLC) |

| Ammonia in Methanol (7N) | 7664-41-7 | Reagent/Solvent | Anhydrous |

| Ammonium Hydroxide (28-30% aq) | 1336-21-6 | Alt. Reagent | ACS Reagent Grade |

| Methanol | 67-56-1 | Solvent | HPLC Grade |

| THF (Tetrahydrofuran) | 109-99-9 | Co-solvent | Anhydrous (if needed) |

Method A: Methanolic Ammonia (Recommended for <10g Scale)

This method offers the cleanest profile as the solvent and excess reagent can be removed by evaporation.

Protocol:

-

Preparation: Charge a pressure-rated glass vessel or round-bottom flask with Methyl 3-methoxyisoxazole-5-carboxylate (1.0 equiv).

-

Dissolution: Dissolve the ester in a minimal amount of anhydrous Methanol (2-3 volumes).

-

Addition: Cool the solution to 0°C using an ice bath. Slowly add 7N

in MeOH (10.0 equiv).-

Note: Excess ammonia drives the equilibrium and prevents product inhibition.

-

-

Reaction: Seal the vessel tightly. Allow the mixture to warm to Room Temperature (20-25°C). Stir for 16–24 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[3] Look for disappearance of the ester peak.

-

-

Workup:

-

Concentrate the reaction mixture in vacuo at <40°C. Do not overheat.

-

The residue is typically a white to off-white solid.[4]

-

-

Purification: Triturate the solid with cold diethyl ether or methyl tert-butyl ether (MTBE) to remove trace impurities. Filter and dry under vacuum.

Method B: Aqueous Ammonia (Scale-Up / Cost-Sensitive)

For larger scales, using aqueous ammonia is safer and cheaper, though reaction times may be longer due to biphasic kinetics.

Protocol:

-

Dissolution: Dissolve the ester (1.0 equiv) in THF (3 volumes). THF is miscible with water and dissolves the organic ester.

-

Addition: Add Ammonium Hydroxide (28-30% aq) (5.0 - 10.0 equiv) dropwise at 0°C.

-

Reaction: Stir vigorously at Room Temperature.

-

Optimization: If the reaction is slow after 6 hours, add Methanol (1-2 volumes) to improve homogeneity.

-

-

Workup:

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (QC)

To validate the synthesis, compare the spectral data against the following expected values.

| Technique | Parameter | Expected Result | Interpretation |

| HPLC | Purity | >95% (Area %) | Single major peak. |

| 1H NMR | Ester Methyl | Disappears | Loss of singlet at |

| 1H NMR | Amide NH2 | Appears | Two broad singlets (or one broad hump) at |

| 1H NMR | Ring C4-H | Singlet. Confirms ring integrity (no cleavage). | |

| 1H NMR | Ring O-Me | Singlet.[5] Confirms methoxy group retention. | |

| IR | Carbonyl (C=O) | Shift | Shift from |

| MS (ESI) | M+H | 143.1 Da | Calculated MW: 142.11. Look for |

Critical QC Check: If the NMR shows a loss of the Ring C4-H signal or the appearance of aliphatic multiplets, the isoxazole ring may have opened. Ensure reaction temperature did not exceed 30°C.

Safety & Handling

-

Ammonia Pressure: When using 7N

in MeOH in a sealed vessel, pressure can build up. Use pressure-rated glassware and work behind a blast shield. -

Venting: Open reaction vessels only in a well-ventilated fume hood.

-

Isoxazole Stability: While this specific isoxazole is relatively stable, avoid contact with strong reducing agents (e.g., Raney Ni, Pd/C +

) unless ring opening is desired [2].

References

-

Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1][2][6] Current Opinion in Drug Discovery & Development, 8(6), 723-740.

-

Bradbury, R. H., et al. (2007). Discovery of ZD4054, a Potent, Specific, and Orally Bioavailable Endothelin A Receptor Antagonist. Journal of Medicinal Chemistry, 50(13), 3122–3141.

-

Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. methyl 3-methylisoxazole-5-carboxylate CAS#: 1004-96-2 [m.chemicalbook.com]

- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of 3-Methoxyisoxazole-5-carboxamide in Modern Agrochemical Synthesis

Abstract

The isoxazole moiety is a cornerstone in the development of high-efficacy agrochemicals, offering a versatile scaffold for creating potent herbicides, fungicides, and insecticides. Within this class, 3-methoxyisoxazole-5-carboxamide serves as a critical, high-value intermediate. Its specific arrangement of functional groups—a reactive carboxamide and a stabilizing methoxy group on the isoxazole ring—makes it an ideal precursor for the synthesis of complex active ingredients. This document provides a comprehensive guide for researchers and process chemists, detailing the synthesis of 3-methoxyisoxazole-5-carboxamide and its subsequent utilization in the preparation of advanced agrochemical compounds. We offer in-depth, field-tested protocols, mechanistic insights, and characterization data to ensure reproducibility and success.

Introduction: The Isoxazole Scaffold in Agrochemical Design

The isoxazole ring system is a privileged scaffold in medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to form specific hydrogen bonds allow for potent and selective interactions with biological targets. In the agrochemical sector, isoxazole-containing compounds are prominent in several classes of herbicides and fungicides.

3-Methoxyisoxazole-5-carboxamide is a particularly strategic intermediate. The methoxy group at the 3-position influences the electronic nature of the ring and can be crucial for target binding, while the carboxamide at the 5-position provides a robust handle for synthetic elaboration, allowing for the connection of larger, more complex moieties that define the final product's mode of action. A key example of its application is in the synthesis of certain acetolactate synthase (ALS) inhibiting herbicides, where the isoxazole core is essential for activity.

Synthesis Pathway for 3-Methoxyisoxazole-5-carboxamide

The most common and efficient synthesis of the 3-methoxyisoxazole-5-carboxamide core involves a multi-step process starting from simple, commercially available materials. The general workflow involves the construction of the isoxazole ring via a cyclization reaction, followed by functional group manipulations to install the desired methoxy and carboxamide groups.

A widely recognized route involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with an enamine or a related active methylene compound, followed by cyclization and subsequent functionalization. An alternative and robust pathway begins with the cycloaddition of a nitrile oxide with an appropriate alkyne.

Below is a generalized workflow for the synthesis, which will be detailed in the protocol section.

Figure 1: Conceptual workflow for the synthesis of 3-Methoxyisoxazole-5-carboxamide.

Application: Synthesis of an Isoxazole-Based Herbicide

3-Methoxyisoxazole-5-carboxamide is a precursor to several commercial agrochemicals. Its primary application involves the acylation or sulfonylation of the carboxamide nitrogen to link the isoxazole core to another aromatic or heterocyclic system, thereby forming the final active ingredient. This linkage is crucial for achieving the desired biological activity.

For instance, this intermediate can be used to synthesize herbicides that function by inhibiting the acetolactate synthase (ALS) enzyme, a critical pathway in branched-chain amino acid synthesis in plants that is absent in animals, ensuring selectivity.

The general reaction is an N-acylation, where the carboxamide nitrogen acts as a nucleophile, attacking an activated acyl donor, such as an acid chloride or a sulfonyl chloride.

Figure 2: General scheme for converting the intermediate to a final product.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE) and under a fume hood.

Protocol 1: Synthesis of 3-Hydroxyisoxazole-5-carboxamide

This protocol details the formation of the isoxazole ring and establishment of the carboxamide group, starting from diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium nitrite (NaNO₂)

-

Potassium hydroxide (KOH)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol (MeOH)

-

Concentrated Hydrochloric acid (HCl)

-

Water (deionized)

Procedure:

-

Preparation of Potassium Isonitrosomalonate: In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve potassium hydroxide (1.2 eq) in water. Cool the solution to 0-5 °C in an ice-water bath.

-

Add diethyl malonate (1.0 eq) dropwise to the cooled KOH solution while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.

-

Allow the mixture to stir at room temperature for 12-16 hours. The product will precipitate.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield potassium isonitrosomalonate.

-

Cyclization and Amidation: Suspend the potassium isonitrosomalonate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in methanol.

-

Heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid is 3-hydroxyisoxazole-5-carboxamide. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Characterization (Expected):

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (DMSO-d₆): Peaks corresponding to the isoxazole CH, amide NH₂, and hydroxyl OH protons.

-

Melting Point: Literature values should be consulted for comparison.

Protocol 2: Synthesis of 3-Methoxyisoxazole-5-carboxamide (Methylation)

Materials:

-

3-Hydroxyisoxazole-5-carboxamide (from Protocol 1)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Acetone or Acetonitrile (anhydrous)

Procedure:

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyisoxazole-5-carboxamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone (or acetonitrile) to create a stirrable slurry.

-

Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Heat the reaction mixture to reflux (approx. 56 °C for acetone) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-methoxyisoxazole-5-carboxamide.

Characterization & Data Summary:

| Parameter | Expected Result |

| Appearance | White crystalline solid |

| Yield | 80-90% (from hydroxy precursor) |

| ¹H NMR (CDCl₃) | δ ~7.8 (s, 2H, NH₂), δ ~6.5 (s, 1H, isoxazole-H), δ ~4.1 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | Peaks for C=O, isoxazole ring carbons, and methoxy carbon |

| Melting Point | Approx. 150-155 °C (verify with literature) |

Trustworthiness and Self-Validation

To ensure the success of the synthesis, each step must be validated.

-

TLC Monitoring: Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to monitor the disappearance of starting material and the appearance of the product spot.

-

Spectroscopic Confirmation: The identity and purity of the final intermediate should be rigorously confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should unambiguously match the structure of 3-methoxyisoxazole-5-carboxamide.

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.

Safety and Handling

-

Dimethyl Sulfate (DMS): As mentioned, DMS is extremely hazardous. Always use appropriate gloves (e.g., butyl rubber or laminate film), eye protection, and work in a certified chemical fume hood. Have a quenching solution (e.g., dilute ammonia) ready for any spills.

-

Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

General Precautions: Handle all solvents and reagents in well-ventilated areas. Consult the Safety Data Sheet (SDS) for every chemical used.

References

-

Herbicide Mode of Action: Shaner, D. L. (2014). Herbicide Handbook (10th ed.). Weed Science Society of America. [Link]

Application Note & Protocols: Amide Bond Formation with 3-Methoxyisoxazole-5-Carboxylic Acid

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the procedure for coupling 3-methoxyisoxazole-5-carboxylic acid with a diverse range of primary and secondary amines. The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] Achieving high-yield, high-purity synthesis of these analogues is critical for drug discovery programs. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, compare common coupling methodologies, and provide detailed, field-proven protocols for two robust methods: EDC/HOBt and HATU-mediated couplings. Troubleshooting advice and visual aids for reaction mechanisms and workflows are included to ensure reproducible success.

Note on Starting Material: The objective is to form a new amide bond by coupling an amine (R-NH₂) to the 5-position of the 3-methoxyisoxazole ring. Therefore, the starting material for this transformation is 3-methoxyisoxazole-5-carboxylic acid . The title topic, "coupling 3-Methoxyisoxazole-5-carboxamide," is interpreted as the synthesis of substituted amides from the corresponding carboxylic acid.

Introduction: The Significance of the Isoxazole Carboxamide Core

The 3-methoxyisoxazole-5-carboxamide moiety is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets.[1][2] The successful and efficient synthesis of libraries of analogues, where the amine component is varied, is a frequent and crucial task in lead optimization.

The formation of the amide bond, while conceptually simple, is often challenging, particularly with electronically deficient or sterically hindered amines.[3] Direct condensation of a carboxylic acid and an amine requires extremely high temperatures, conditions that are incompatible with complex molecules. Therefore, the reaction must be mediated by a "coupling reagent" that activates the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine under mild conditions.[4][5]

This guide focuses on providing the practical and theoretical foundation needed to select the optimal coupling strategy and execute it flawlessly.

The Chemical Principle: Carboxylic Acid Activation

The core principle of modern amide bond synthesis is the in situ activation of the carboxylic acid. This is achieved by reacting the acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. The most widely used coupling reagents fall into two main classes: carbodiimides and onium salts (aminium/uronium or phosphonium).[6][7]

The overall experimental process follows a clear and logical sequence, which can be adapted based on the specific reagents chosen.

Caption: General Experimental Workflow for Amide Coupling.

Comparative Analysis of Premier Coupling Strategies

The choice of coupling reagent is the most critical decision in the experimental design. The two most reliable and versatile systems for this chemistry are EDC/HOBt and HATU.

| Parameter | EDC / HOBt | HATU / Base |

| Reagent Class | Carbodiimide | Aminium/Uronium Salt |

| Mechanism | Forms an O-acylisourea intermediate, which is trapped by HOBt to form a reactive HOBt-ester.[8][9][10] | The carboxylate anion directly attacks HATU to form a highly reactive OAt-ester.[11][12][13] |

| Pros | - Cost-effective.- Water-soluble urea byproduct (from EDC) is easily removed during aqueous work-up.[7][14]- Well-established and reliable for a wide range of substrates. | - Extremely high coupling efficiency and fast reaction rates.[12][13][15]- Superior for sterically hindered amines and racemization-prone acids.[11][16]- Byproducts (tetramethylurea, HOAt) are generally easy to remove. |

| Cons | - Can be sluggish with electron-deficient or sterically hindered amines.[3]- Risk of N-acylurea side product formation if HOBt is omitted. | - More expensive than EDC.- Can be sensitive to moisture.- A stoichiometric amount of base is required. |

| Typical Base | Often optional if amine is a free base; 1 eq. of base (e.g., NMM, TEA) if amine is a salt.[14] | 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) are essential.[13][17] |

| Typical Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (CH₃CN).[3][14] | DMF, N-Methyl-2-pyrrolidone (NMP).[13] |

Mechanism of EDC/HOBt Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange into an unreactive N-acylurea. To prevent this and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly traps the O-acylisourea to form an HOBt active ester, which is then cleanly converted to the desired amide upon reaction with the amine.[9][10]

Caption: EDC/HOBt Coupling Mechanism Pathway.

Mechanism of HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium salt derived from HOAt (1-Hydroxy-7-azabenzotriazole).[12] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[17] The resulting carboxylate attacks HATU to form a highly activated OAt-ester. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the final acylation step and leading to high efficiencies.[12][13]

Caption: HATU Coupling Mechanism Pathway.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust starting point for a wide variety of primary and secondary amines.

Materials:

-

3-Methoxyisoxazole-5-carboxylic acid

-

Amine of interest

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt·H₂O (1-Hydroxybenzotriazole monohydrate)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure (based on a 1.0 mmol scale):

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxyisoxazole-5-carboxylic acid (1.0 eq, 1.0 mmol).

-

Dissolution: Add the amine of interest (1.1 eq, 1.1 mmol). Dissolve the solids in anhydrous DCM (10 mL). If solubility is an issue, a minimal amount of DMF can be added as a co-solvent.

-

Reagent Addition: Add HOBt·H₂O (1.2 eq, 1.2 mmol) to the solution, followed by EDC·HCl (1.2 eq, 1.2 mmol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.

-

Quenching and Work-up: Once the starting material is consumed, dilute the reaction mixture with an additional 20 mL of DCM.

-

Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:

-

Saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOBt.

-

Water (1 x 20 mL).

-

Brine (1 x 20 mL) to aid in phase separation.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole carboxamide derivative.[18][19]

Protocol 2: General Procedure using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered or electron-poor amines.

Materials:

-

3-Methoxyisoxazole-5-carboxylic acid

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure (based on a 1.0 mmol scale):

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxyisoxazole-5-carboxylic acid (1.0 eq, 1.0 mmol).

-

Dissolution: Dissolve the acid in anhydrous DMF (5 mL). Add the amine of interest (1.1 eq, 1.1 mmol) to the solution.

-

Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) to the mixture and stir for 5 minutes at room temperature.

-

Activator Addition: Add HATU (1.2 eq, 1.2 mmol) in one portion. The reaction is often accompanied by a slight exotherm and a color change.[15]

-

Reaction: Stir the mixture at room temperature. These reactions are typically rapid, often completing within 1-4 hours.[13][15] Monitor by TLC or LC-MS.

-

Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

-

Aqueous Wash: Wash the organic layer sequentially with:

-

1 M aqueous HCl (2 x 20 mL) to remove excess DIPEA.

-

Saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOAt.

-

Brine (1 x 20 mL).

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[20]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Ineffective activation.- Low nucleophilicity of the amine.[21]- Reagents (especially HATU) degraded by moisture. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure all reagents and solvents are anhydrous.[21]- For very unreactive amines, consider converting the acid to an acid chloride using SOCl₂ or oxalyl chloride, then reacting with the amine in the presence of a base.[22] |

| Multiple Byproducts | - Formation of N-acylurea (with EDC).- Dimerization of the carboxylic acid (anhydride formation).- Side reactions with other functional groups. | - Ensure HOBt (or another additive like OxymaPure) is used with EDC.- Add the coupling reagent slowly at 0°C to control reactivity.- Ensure proper stoichiometry; avoid large excesses of the coupling reagent. |

| Difficulty Removing Byproducts | - EDC-urea is water-soluble, but tetramethylurea (from HATU) is organic-soluble.- DMF is difficult to remove. | - For HATU reactions, multiple aqueous washes are crucial.- To remove DMF, co-evaporate with a lower-boiling solvent like toluene or perform a liquid-liquid extraction with a solvent in which DMF is soluble (e.g., water) and the product is not. |

| Racemization of Chiral Centers | - Over-activation or prolonged reaction times.- Use of a strong, nucleophilic base. | - Use HATU, as the HOAt additive is known to suppress racemization better than HOBt.[11][16]- Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.- Perform the reaction at lower temperatures (e.g., start at 0°C). |

References

-

wenxuecity.com. (2023). HATU coupling. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

-

YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

-

Wikipedia. HATU. [Link]

-

ACS Publications. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

-

PMC. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

-

The Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

-

PMC. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. [Link]

-

PMC. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

-

ResearchGate. (PDF) Recent development in peptide coupling reagents. [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

-

MDPI. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

-

ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. [Link]

-

PMC. Introduction to Peptide Synthesis. [Link]

-

ResearchGate. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

- Google Patents. Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

Sources

- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.uniurb.it [people.uniurb.it]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

- 14. bachem.com [bachem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 17. youtube.com [youtube.com]

- 18. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Guide: Optimization of 3-Methoxyisoxazole-5-carboxamide Synthesis

Executive Summary & Core Chemistry

The synthesis of 3-Methoxyisoxazole-5-carboxamide presents a classic challenge in heterocyclic chemistry: controlling the reactivity of the amphoteric isoxazole ring. The primary yield-limiting factors are regioselectivity during alkylation (O- vs. N-methylation) and ring stability during amidation .

This guide moves beyond standard recipes to provide a self-validating workflow. We utilize a two-step protocol starting from Methyl 3-hydroxyisoxazole-5-carboxylate , focusing on thermodynamic vs. kinetic control to maximize the desired O-isomer.

The Master Workflow

The following pathway outlines the optimized route. Note the critical divergence point at the methylation step.

Figure 1: Optimized synthetic pathway highlighting the critical regioselectivity bifurcation at Step 1.

Step-by-Step Optimization Protocol

Step 1: Regioselective O-Methylation

Objective: Convert the 3-hydroxy group to a 3-methoxy group while suppressing N-alkylation.

The Challenge: 3-Hydroxyisoxazoles exist in tautomeric equilibrium with isoxazolin-3-ones. Under standard basic conditions, the nitrogen atom is a competing nucleophile.

Optimized Protocol:

-

Solvent System: Use DMF (Dimethylformamide) or Acetone . DMF generally promotes O-alkylation via better solvation of the cation.

-

Base Selection: Use Potassium Carbonate (K₂CO₃) .[1]

-

Why: It provides a "soft" deprotonation. Stronger bases (NaH) often tighten the ion pair or increase electron density on the Nitrogen, promoting N-alkylation.

-

-

Reagent: Methyl Iodide (MeI) (1.2 - 1.5 equivalents).

-

Temperature: 0°C to Room Temperature .

-

Critical: Do NOT heat initially. Higher temperatures favor the thermodynamically stable N-methyl isomer (isoxazolinone).

-

Yield Expectations:

| Condition | Expected Yield (O-Isomer) | Major Impurity |

|---|---|---|

| K₂CO₃ / Acetone / Reflux | 40-50% | N-Methyl isomer |

| K₂CO₃ / DMF / 25°C | 65-75% | Trace N-Methyl |

| Ag₂CO₃ / Benzene (Classical) | 80-85% | Silver waste (Expensive) |

Step 2: Amidation (Ester to Amide)

Objective: Convert the methyl ester to the primary carboxamide without hydrolyzing the methoxy group or opening the ring.

Optimized Protocol:

-

Reagent: 7N Ammonia in Methanol (Commercial solution).

-

Vessel: Sealed pressure tube or autoclave.

-

Conditions: Stir at Room Temperature for 16–24 hours.

-

Note: If reaction is sluggish, heat to 50°C, but monitor strictly. Isoxazoles are sensitive to strong nucleophiles at high heat (ring cleavage).

-

-

Workup: Concentrate in vacuo. The product often precipitates upon adding cold ether or water.

Troubleshooting & Diagnostics

Issue A: "I am getting a mixture of two isomers in Step 1."

Diagnosis: You are battling Tautomerism. The 3-hydroxyisoxazole anion has two nucleophilic sites: the Oxygen (desired) and the Nitrogen (undesired).

Figure 2: Mechanistic view of the competing alkylation pathways.

Solution:

-

Switch to "Hard" Conditions: According to HSAB theory, the oxygen is the "harder" nucleophile. Ensure your alkylating agent is "hard." MeI is borderline.

-

The Silver Bullet (Literally): If separation is impossible, switch the base to Silver Carbonate (Ag₂CO₃) in Toluene or Benzene. Silver coordinates with the nitrogen, effectively blocking it and forcing alkylation on the oxygen [1].

-

Alternative Reagent: Use TMS-Diazomethane in Methanol/Benzene. This almost exclusively yields the O-methyl product due to the specific mechanism of proton transfer, though it is more expensive.

Issue B: "The Ester won't convert to Amide (Step 2)."

Diagnosis: The electron-rich 3-methoxy group donates electron density into the ring, making the 5-carbonyl carbon less electrophilic (less reactive toward ammonia).

Solution:

-

Increase Concentration: Use 20–30 equivalents of ammonia.

-

Catalysis: Add 10 mol% NaCN (Sodium Cyanide) or KCN as a catalyst in methanol (Caution: Toxic). Cyanide acts as a potent nucleophile to form a transient activated species.

-

Alternative Route (The "Activator" Method):

-

Hydrolyze the ester to the Acid (LiOH, THF/Water).[2]

-

Activate with CDI (Carbonyldiimidazole) in DMF.

-

Add solid Ammonium Chloride or aqueous Ammonia. This is robust and avoids high-pressure reactors [2].

-

Issue C: "My product decomposes on the column."

Diagnosis: Isoxazoles can be acid-sensitive.[3] Silica gel is slightly acidic. Solution:

-

Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the silica and prevents acid-catalyzed ring degradation or hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but proceed with caution. DMS is a "harder" electrophile than MeI, which theoretically favors O-methylation. However, it is significantly more toxic and difficult to quench. MeI is preferred for ease of handling in bench-scale synthesis.

Q: How do I distinguish the N-methyl vs O-methyl isomer by NMR? A:

-

O-Methyl (Target): The methoxy singlet typically appears around δ 3.9 – 4.1 ppm .

-

N-Methyl (Byproduct): The N-methyl group is more shielded and typically appears upfield around δ 3.4 – 3.6 ppm .

-

Validation: The 13C NMR for the O-isomer will show the methoxy carbon around 58-60 ppm , whereas the N-methyl carbon is usually 35-40 ppm .

Q: Can I do this in one pot? A: It is possible but not recommended for high purity. The ammonia used in Step 2 will react with any unquenched Methyl Iodide from Step 1 to form methylamines, which complicate purification. Isolate the intermediate ester.

References

-

Regioselective Alkylation of 3-Hydroxyisoxazoles

- Concept: Use of silver salts to direct O-alkyl

-

Source: Melikian, G., et al. "Synthesis and crystallization of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate."[1] Acta Crystallographica, via NCBI/PMC.

-

Amidation Methodologies

- Concept: Conversion of isoxazole esters/acids to carboxamides using ammonolysis or coupling agents.

-

Source: "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives." Anti-Infective Agents, 2015.[4]

-

General Isoxazole Tautomerism

-

Concept: Keto-enol tautomerism in 5-membered heterocycles and its effect on reactivity.[5]

- Source: "Tautomeric equilibria in 3- and 5-hydroxyisoxazole." Journal of the Chemical Society, Perkin Transactions 2.

-

Sources

Technical Support Center: Optimizing Solubility of 3-Methoxyisoxazole-5-carboxamide for Bioassays

Welcome to the technical support guide for 3-Methoxyisoxazole-5-carboxamide and related novel chemical entities (NCEs). This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges during bioassay development. As many discovery compounds are structurally complex and possess low aqueous solubility, achieving accurate and reproducible results is contingent on proper handling and solubilization.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure your compound is fully bioavailable for your assay.

Section 1: Understanding the Solubility Challenge

Q1: Why is a compound like 3-Methoxyisoxazole-5-carboxamide expected to have low aqueous solubility?

A1: The solubility of a molecule is dictated by its physicochemical properties. The 3-Methoxyisoxazole-5-carboxamide scaffold contains features that inherently limit its solubility in water:

-

Crystalline Structure: Small, relatively planar heterocyclic molecules like this tend to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the molecule can be solvated by water. Strategies to improve solubility often involve disrupting this crystal packing.[3][4]

-

Lipophilicity: The isoxazole ring and methoxy group contribute to the molecule's lipophilic (fat-loving) character. While the carboxamide group adds polarity and hydrogen bonding capability, the overall molecule may still possess a preference for non-polar environments over aqueous buffers.[5] Many potent compounds are discovered because their lipophilic nature allows for strong binding to hydrophobic pockets in target proteins, creating an inherent conflict with aqueous solubility.[3]

-

Limited Ionization: The molecule lacks strongly acidic or basic functional groups, meaning its solubility cannot be easily modulated by adjusting the pH of the medium.

Poor solubility is a primary reason for underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and inaccurate structure-activity relationship (SAR) data.[1][2] Therefore, addressing solubility is not just a matter of convenience but a critical step for data integrity.

Section 2: Initial Dissolution & Stock Solution Preparation

Q2: What is the best starting solvent for preparing a stock solution of 3-Methoxyisoxazole-5-carboxamide?

A2: For initial testing, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, aprotic, and water-miscible organic solvent capable of dissolving a vast range of polar and nonpolar compounds, making it the workhorse of drug discovery screening.[6][7]

However, it is crucial to recognize that DMSO has its own biological effects and can be toxic to cells at higher concentrations.[8][9] It is also important to be aware that some compounds can degrade during storage in DMSO.[2]

Q3: What is the correct procedure for preparing a high-concentration DMSO stock solution?

A3: Adhering to a standardized protocol is essential for reproducibility. Please see Protocol 1: Preparing a Concentrated DMSO Stock Solution in the protocols section below for a detailed, step-by-step guide. Key principles of this protocol include:

-

Accurate Weighing: Use a calibrated analytical balance.

-

Ensuring Dissolution: Utilize vortexing and, if necessary, gentle warming or sonication to ensure the compound is fully dissolved.[6] Visually inspect the solution against a light source to confirm the absence of any particulate matter.

-

Proper Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.[6][10] Store at -20°C or -80°C in tightly sealed, low-retention tubes.

Section 3: Troubleshooting Precipitation in Aqueous Media

This is the most common and critical challenge. The issue arises from a phenomenon known as "solvent shift." A compound that is stable in 100% DMSO may crash out of solution when diluted into an aqueous buffer or cell culture medium because its concentration exceeds its maximum aqueous solubility limit.[10][11]

Q4: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What should I do?

A4: This indicates that the compound's aqueous solubility limit has been dramatically exceeded. The following workflow will help you diagnose and solve the issue.

Caption: Troubleshooting workflow for compound precipitation.

Key Actionable Steps:

-

Reduce Final Concentration: The simplest solution is often to test lower concentrations. Many potent compounds have biological effects at concentrations well below their solubility limit.[11]

-

Optimize Dilution Technique: Avoid adding a tiny volume of concentrated DMSO stock directly into a large volume of media. This localized high concentration causes immediate precipitation. Instead, perform serial dilutions. The best practice is to perform serial dilutions in 100% DMSO first, and then add the final diluted compound to the aqueous medium.[6] This ensures the final DMSO concentration remains consistent across all tested concentrations.

-

Use Pre-Warmed Media: The solubility of many compounds is higher at 37°C than at room temperature or 4°C. Always use media that has been pre-warmed in a water bath.[10][11]

-

Adjust Final DMSO Concentration: While you want to keep DMSO levels low to avoid toxicity, a final concentration of 0.1% to 0.5% is tolerated by most cell lines.[9][10] Maintaining the highest tolerable DMSO concentration can improve the co-solvent effect and keep the compound in solution. Always include a vehicle control with the exact same final DMSO concentration in your experiments.[10]

Q5: The solution is clear at first, but I see a precipitate after incubating for a few hours. What's happening?

A5: This is delayed precipitation and can be caused by several factors:

-

Temperature Changes: If plates are removed from the 37°C incubator for analysis at room temperature, the decrease in temperature can cause the compound to fall out of solution.

-

Compound Instability: The compound may be degrading over time into less soluble byproducts.

-

Interaction with Media Components: Components in the media, especially proteins in fetal bovine serum (FBS), can sometimes bind to the compound. While this often improves solubility, in some cases it can lead to the formation of insoluble complexes over time.[10]

-

pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which could potentially affect compound solubility.[11]

Solutions:

-

Minimize the time plates are kept at room temperature.

-

Perform a time-course experiment to determine when precipitation begins.

-

If using serum-containing media, compare results to a serum-free condition to see if serum is a factor.

Q6: Can I just filter out the precipitate?

A6: No. Filtering is not recommended as it removes an unknown amount of your compound, making the final concentration in your assay inaccurate and rendering the results invalid.[10] The primary goal should always be to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired test concentration.

Section 4: Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient, you may need to employ more advanced formulation strategies.

Q7: Are there other solvents or co-solvents I can use?

A7: Yes. If DMSO proves problematic, you can explore other water-miscible organic solvents. A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound.[12]

| Solvent | Dielectric Constant | Key Advantages | Key Disadvantages |

| DMSO | 47.2 | Excellent solubilizing power for a wide range of compounds.[7] | Can be toxic to cells at concentrations >0.5-1%.[9][13] Can interfere with some assays.[8] |

| Ethanol | 24.6 | Less toxic than DMSO for many cell types. | Lower solubilizing power for very lipophilic compounds. Volatile. |

| PEG 400 | 12.5 | Low toxicity, often used in formulations.[14] | Can be viscous. May not be as effective as DMSO. |

| NMP | 32.2 | High solubilizing power. | Generally more toxic than DMSO and has known teratogenic effects.[7] Use with caution. |

Table 1: Comparison of common co-solvents for bioassays.

When using a new solvent system, it is critical to run a vehicle control to assess its impact on the biological assay.

Q8: What are solubility enhancers and how do I use them?

A8: Solubility enhancers are excipients that can increase the aqueous solubility of a compound without acting as a co-solvent.

-

Serum: Proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution. For many cell-based assays, diluting the compound into serum-containing medium is an effective strategy.[10]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[10]

Section 5: FAQs & Best Practices

Q: Should I sonicate or heat my stock solution to get the compound to dissolve? A: Yes, these techniques can be very effective. Use a bath sonicator for several minutes or gently warm the solution in a 37°C water bath.[6] However, be aware that some compounds can be heat-labile or sensitive to degradation, so use these methods judiciously and check for compound stability if you have concerns.

Q: Why is it important to use anhydrous DMSO? A: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water uptake can significantly decrease the solubility of hydrophobic compounds in DMSO stock solutions, especially during storage and repeated use.[2]

Q: How do I determine the maximum solubility of my compound in my specific cell culture medium? A: You can perform an empirical solubility test. See Protocol 2: Determining Maximum Empirical Solubility in Aqueous Medium for a detailed method. This is a crucial step to avoid working at concentrations that are not achievable.[11]

Section 6: Experimental Protocols

Protocol 1: Preparing a Concentrated DMSO Stock Solution

-

Preparation: Bring the vial of 3-Methoxyisoxazole-5-carboxamide and anhydrous DMSO to room temperature.

-

Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of the compound.

-

Dissolution: Transfer the weighed compound into a sterile, low-retention microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

-

Mixing: Vortex the tube vigorously for 1-2 minutes.[6]

-

Aid Dissolution (If Needed): If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes or in a 37°C water bath for 10-15 minutes, vortexing intermittently.[6]

-

Visual Inspection: Carefully inspect the solution against a light source to ensure it is completely clear with no visible particulates.

-

Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.[10]

-

Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile, tightly-capped tubes. Store at -20°C or -80°C, protected from light.[6]

Protocol 2: Determining Maximum Empirical Solubility in Aqueous Medium

This protocol helps you find the highest concentration of your compound that will remain in solution in your specific assay medium.[11]

-

Prepare Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 20 mM) as described in Protocol 1.

-

Serial Dilution in DMSO: Perform a 2-fold serial dilution of this stock in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.).

-

Prepare Media: Aliquot your final assay medium (e.g., complete DMEM + 10% FBS) into a series of clear tubes. Pre-warm the media to 37°C.

-

Dilution into Media: Add a fixed volume of each DMSO concentration from step 2 into the corresponding tube of media to achieve a consistent final DMSO percentage (e.g., add 2 µL of each DMSO stock to 998 µL of media for a final DMSO concentration of 0.2%).

-

Incubation & Observation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

-

Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals, film). Use a light microscope if necessary.

References

- Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

- Benchchem. Troubleshooting GSK3368715 precipitation in cell culture media.

- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

- Sigma-Aldrich. Common Cell Culture Problems: Precipitates.

- Quora. What effects does DMSO have on cell assays?.

- BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing.

- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.

- Wikipedia. Cosolvent.

- SciELO. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.

- ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed....

- OUCI. Improving Solubility via Structural Modification.

- PubMed. Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide.

- Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.

- IMBBC. A guide to the use of bioassays in exploration of natural resources.

- ScienceDirect. Cosolvent: Significance and symbolism.

- ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by....

- PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

- Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. 3-Methylisoxazole-5-carbaldehyde - SAFETY DATA SHEET.

- ResearchGate. Isoxazole derivatives showing antitubercular activity (70–77).

- MG Chemicals. Safety Data Sheet.

- International Journal of Pharmaceutical Research and Applications. Revolutionizing drug formulation: Advanced approaches for enhancing solubility.

- TCI Chemicals. SAFETY DATA SHEET.

- BASF Agro España. Safety data sheet.

- PMC. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.

- Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.

- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.

- Smolecule. Buy 5-Methylisoxazole-3-carboxamide | 3445-52-1.

- ChemicalBook. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5.

- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

- ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.

- ChemicalBook. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1.

- ChemScene. 3445-52-1 | 5-Methylisoxazole-3-carboxamide.

- Sigma-Aldrich. 5-Methylisoxazole-3-carboxylic acid 3405-77-4.

- PMC. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- EPA. N-methyl-5-phenyl-3-isoxazolecarboxamide Properties.

- Fisher Scientific. SAFETY DATA SHEET.

- Santa Cruz Biotechnology. 3-Methylisoxazole-5-carboxylic acid | CAS 4857-42-5 | SCBT.

- Oakwood Chemical. 5-Methylisoxazole-3-carboxamide.

- PubChem. 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. quora.com [quora.com]

- 9. scielo.br [scielo.br]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cosolvent - Wikipedia [en.wikipedia.org]

- 13. Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

Technical Support Center: Purification of 3-Methoxyisoxazole-5-carboxamide

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methoxyisoxazole-5-carboxamide. As a polar, heterocyclic compound, its purification requires a nuanced approach to effectively remove starting materials, reaction byproducts, and potential degradants while maximizing yield and purity. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-Methoxyisoxazole-5-carboxamide that influence its purification?

Understanding the molecule's inherent characteristics is the first step to designing a robust purification strategy.

-

Polarity: The presence of the carboxamide and the methoxy group, in addition to the nitrogen and oxygen atoms within the isoxazole ring, makes this a significantly polar molecule. This high polarity dictates its solubility and chromatographic behavior, often requiring polar solvents for dissolution and more complex mobile phases for chromatographic separation.[1][2]

-

Aromaticity and Stability: The isoxazole ring is an aromatic system, which generally confers stability.[3] However, the N-O bond is a known weak point and can be susceptible to cleavage under certain conditions.[3][4]

-

pH Sensitivity: The isoxazole ring's stability is notably dependent on pH. It is generally stable in acidic to neutral conditions but can be labile under strongly basic conditions, leading to ring-opening.[3][5] This is a critical consideration during work-up and chromatography, where basic modifiers are sometimes used.[4]

-

Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), influencing its solubility in protic solvents and its interaction with stationary phases like silica gel.

Q2: What are the most common impurities I should expect in my crude 3-Methoxyisoxazole-5-carboxamide product?

Impurities typically arise from the synthetic route employed. Common sources include incomplete reactions, side reactions, and degradation.

| Impurity Type | Potential Compounds | Origin & Rationale | Relative Polarity |

| Unreacted Precursors | Starting materials from the isoxazole synthesis (e.g., hydroxylamine, 1,3-dicarbonyl compounds).[4] | Incomplete conversion during the reaction. | Varies (often less polar than the carboxamide product). |

| Reaction Intermediates | Ester precursors (e.g., Methyl 3-methoxyisoxazole-5-carboxylate).[6][7] | Incomplete hydrolysis of an ester to the final carboxamide. | Less polar than the final product. |

| Side-Products | Furoxans (nitrile oxide dimers). | A common side reaction in syntheses utilizing 1,3-dipolar cycloadditions. | Similar polarity to the desired product, can be difficult to separate. |

| Regioisomers | Isoxazole isomers with different substituent positions. | Lack of complete regioselectivity during the ring-forming reaction. | Very similar polarity, often the biggest challenge in purification.[4] |

| Degradation Products | Ring-opened byproducts (e.g., β-enamino-ketoamides).[3] | Cleavage of the N-O bond due to exposure to harsh conditions (strong base, high heat, reductive agents).[4][5] | Typically more polar. |

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A multi-faceted approach is necessary for a confident purity assessment.

-

Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and optimizing column chromatography conditions. For this polar compound, using a mobile phase like ethyl acetate/methanol or dichloromethane/methanol is a good starting point.

-

High-Performance Liquid Chromatography (HPLC): Essential for quantitative purity analysis. A reversed-phase C18 column might show poor retention due to the compound's polarity.[8] Consider using a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention and separation.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify impurities if their structures are known.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

-

Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad range suggests the presence of impurities.[7]

Troubleshooting Guide

Issue 1: A persistent impurity is co-eluting with my product during silica gel column chromatography.

This is a common challenge when purifying polar compounds, especially when impurities have similar polarities.

Possible Cause: The chosen chromatographic system (stationary and mobile phase) lacks sufficient selectivity to resolve the compounds.[8]

Solutions & Optimization Strategy:

-

Optimize the Mobile Phase:

-

Introduce a More Polar Modifier: If using a standard system like Hexane/Ethyl Acetate, the product may not move from the baseline. A more effective system would be Dichloromethane/Methanol or Ethyl Acetate/Methanol. Start with a low percentage of methanol (1-2%) and gradually increase it.

-

Add an Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can sharpen peaks and improve separation, particularly if impurities are basic in nature.[4]

-

Employ a Gradient: A solvent gradient, where the mobile phase composition changes over time from less polar to more polar, can significantly improve the resolution of complex mixtures.[8]

-

-

Switch the Stationary Phase:

-

Alumina (Al₂O₃): Can offer different selectivity compared to silica. Neutral alumina is a good starting point. Basic alumina can be useful if the target compound is sensitive to the acidic nature of silica gel.[4][8]

-

Reverse-Phase Silica (C18): Given the compound's high polarity, it will likely elute very quickly. This can be used to your advantage to separate it from non-polar impurities. For separating from other polar impurities, HILIC is a better choice.[9]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for purifying very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[1][2]

-

Caption: Decision tree for troubleshooting co-eluting impurities.

Issue 2: The product appears to be degrading during work-up or purification.

The isoxazole ring's lability under certain conditions is a primary cause of yield loss.[4]

Possible Cause 1: Exposure to Basic Conditions. The N-O bond is susceptible to cleavage by strong bases (e.g., NaOH, KOH), especially at elevated temperatures.[3][5] A study on the related drug Leflunomide showed significant decomposition at pH 10, with the half-life decreasing dramatically as the temperature increased from 25°C to 37°C.[3][5]

-

Solution: During aqueous work-up, use a milder base like sodium bicarbonate (NaHCO₃) for neutralization. If performing an extraction to remove acidic impurities, ensure the process is done quickly and at low temperatures. Avoid letting the product sit in basic solutions for extended periods.

Possible Cause 2: Reductive Cleavage. Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond and should be avoided as a purification step unless this transformation is intended.[3]

-

Solution: If removing a protecting group via hydrogenation earlier in the synthesis, ensure the catalyst is thoroughly removed by filtration (e.g., through Celite) before proceeding with the purification of the isoxazole.

Issue 3: The product "oils out" or fails to crystallize during recrystallization.

This common issue usually points to problems with solvent choice or impurity levels.[10]

Possible Cause 1: Inappropriate Solvent System. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[11] If the compound's melting point is lower than the solvent's boiling point, it may melt instead of dissolving, a phenomenon known as "oiling out".[10]

-

Solution:

-

Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, or mixtures like Ethanol/Water).

-

Use a Solvent Pair: If a single solvent isn't ideal, use a solvent pair. Dissolve the crude product in a minimum amount of a hot "soluble" solvent (e.g., ethanol). Then, add a "less soluble" co-solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then allow to cool slowly.[10]

-

Possible Cause 2: High Impurity Load. Impurities can suppress crystallization by interfering with crystal lattice formation.

-

Solution: Perform a preliminary purification step. Pass a concentrated solution of the crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., ethyl acetate). This can remove baseline impurities and colored material, making subsequent recrystallization more successful.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a good starting point for a polar solid like 3-Methoxyisoxazole-5-carboxamide.

-

Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is fully dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 2-3 minutes.

-

Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon.

-

Induce Crystallization: Add deionized water dropwise to the hot, clear solution until it just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.[12]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum. Confirm purity by melting point and HPLC analysis.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the product from impurities with different polarities.

-

Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Dichloromethane/Methanol). Pack the column with the slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and load the dried powder onto the top of the packed column.

-

Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor them by TLC.

-

Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC).

-

Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure (rotary evaporation), being careful not to use excessive heat to prevent degradation.

Caption: A general experimental workflow for purification.

References

-

BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from BenchChem Technical Support.[4]

-

ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from ResearchGate.[5]

-

BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds. Retrieved from BenchChem Technical Support.[8]

-

BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from BenchChem Technical Support.[3]

-

BenchChem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Retrieved from BenchChem Technical Support.

-

BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Retrieved from BenchChem Technical Support.[13]

-

PubMed. (1981). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link][14]

-

Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link][15]

-

Kashiyama, E. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from Japan Science and Technology Agency.[16]

-

Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link][1]

-

Taylor & Francis Online. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds. [Link][17]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][2]

-

Abdul Manan, F. et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(10). [Link][6]

-

University of Colorado Boulder. (n.d.). Recrystallization.[10]

-

University of California, Davis. (n.d.). Recrystallization.[11]

-

Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link][9]

-

BenchChem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Retrieved from BenchChem Technical Support.[7]

Sources

- 1. biotage.com [biotage.com]

- 2. waters.com [waters.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. welch-us.com [welch-us.com]

- 10. rubingroup.org [rubingroup.org]

- 11. Recrystallization [sites.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. tandfonline.com [tandfonline.com]

Stability of 3-Methoxyisoxazole-5-carboxamide under basic conditions

Welcome to the technical support guide for 3-Methoxyisoxazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability under basic conditions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of 3-methoxyisoxazole-5-carboxamide in basic environments.

Issue 1: Unexpected Product Formation or Low Yield in Base-Mediated Reactions

Symptoms: You are performing a reaction with 3-methoxyisoxazole-5-carboxamide in the presence of a base (e.g., NaOH, K₂CO₃, or an amine), and you observe the formation of unexpected byproducts, or your yield of the desired product is significantly lower than anticipated.

Possible Cause: The isoxazole ring is susceptible to cleavage under strongly basic conditions.[1] The weak N-O bond can break, leading to a variety of degradation products and compromising your intended reaction pathway.

Troubleshooting Steps:

-

pH and Base Selection:

-

Assess Basicity: Avoid using strong bases like hydroxides or alkoxides when possible. Consider using milder inorganic bases such as sodium bicarbonate (NaHCO₃) or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

-

pH Monitoring: If your reaction is in an aqueous or protic solvent, monitor the pH throughout the process. Aim to keep the pH as low as possible while still facilitating the desired reaction.

-

-

Temperature and Reaction Time:

-

Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to minimize the rate of decomposition.

-

Optimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of maximum conversion of your starting material to the desired product, before significant degradation occurs.

-

-

Solvent Choice:

-

The choice of solvent can influence the stability of the isoxazole ring. Aprotic solvents may sometimes be preferable to protic solvents in minimizing degradation pathways.

-

Data on Base-Mediated Stability:

| Base | Concentration | Temperature (°C) | Observation | Recommendation |

| NaOH | 1 M | Room Temp | Rapid degradation | Avoid if possible, or use at low temperatures for short durations. |

| K₂CO₃ | Saturated | Room Temp | Moderate degradation over several hours | Suitable for some reactions, but monitor closely.[2] |

| NaHCO₃ | Saturated | Room Temp | Minimal degradation | Preferred for base-sensitive substrates. |

| NEt₃ | 1.5 eq. | Room Temp | Slow degradation | A good option for many organic transformations. |

Issue 2: Suspected Isoxazole Ring Opening

Symptom: Your analytical data (e.g., NMR, MS) suggests the presence of species that are inconsistent with the intact 3-methoxyisoxazole-5-carboxamide structure, possibly indicating a ring-opened product like a β-aminoenone.

Plausible Mechanism: Under basic conditions, the isoxazole ring can undergo cleavage of the N-O bond, which can lead to the formation of a β-aminoenone derivative.[3]

Workflow for Identification of Degradation Products: